N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Ion Transport pH Regulation NHE1 Inhibition

N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049525-72-5) is a synthetic pyridazine-3-carboxamide derivative. This class of heterocyclic compounds is frequently explored in medicinal chemistry as a scaffold for kinase inhibitors and other enzyme targets due to the ability to derivatize multiple positions on the core ring.

Molecular Formula C13H11F2N3O2
Molecular Weight 279.247
CAS No. 1049525-72-5
Cat. No. B2571627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1049525-72-5
Molecular FormulaC13H11F2N3O2
Molecular Weight279.247
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H11F2N3O2/c1-2-18-12(19)6-5-11(17-18)13(20)16-10-4-3-8(14)7-9(10)15/h3-7H,2H2,1H3,(H,16,20)
InChIKeyZVVRDARJBWXQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049525-72-5) for Research


N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049525-72-5) is a synthetic pyridazine-3-carboxamide derivative. This class of heterocyclic compounds is frequently explored in medicinal chemistry as a scaffold for kinase inhibitors and other enzyme targets due to the ability to derivatize multiple positions on the core ring [1]. This particular compound features a 2,4-difluorophenyl group at the carboxamide nitrogen, a 1-ethyl substituent on the pyridazine ring, and a keto group at the 6-position. Its primary existing biological characterization points to activity against the sodium/hydrogen exchanger 1 (NHE1/SLC9A1) transporter [2].

The Risk of Substitution: N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and Analog Pitfalls


Within the dihydropyridazine-3-carboxamide class, seemingly minor structural modifications lead to profound changes in target selectivity and potency, making generic substitution unreliable. For instance, alterations to the N-1 substituent or the phenylamide group can switch pharmacological activity between entirely different protein targets such as cholinesterases, c-Met kinase, or JAK kinases [1]. This compound's specific combination of a 1-ethyl, 6-oxo, and a 2,4-difluorophenyl carboxamide motif creates a unique chemical space that cannot be assumed to have identical biological properties to other 6-oxo-1,6-dihydropyridazine-3-carboxamide analogs or pyridazine-3-carboxamide derivatives from the wider literature [2]. The evidence below details the specific, if limited, quantitative differentiation that is available for this precise structure.

Quantitative Evidence Guide for N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Differentiation


SLC9A1 (NHE1) Transporter Inhibition: A Distinct Target Selectivity Profile Compared to Core Class Cholinesterase Inhibitors

This compound displays measurable affinity for the sodium/hydrogen exchanger 1 (SLC9A1/NHE1) transporter. This target profile is distinct from other characterized pyridazine-3-carboxamide derivatives, such as compound 5d, which are potent inhibitors of cholinesterase enzymes (AChE and BChE) but for which no NHE1 activity is reported [1]. This target differentiation provides a scientific rationale for selecting this compound over a cholinesterase-focused analog when research objectives concern ion transport or pH regulation pathways [2].

Ion Transport pH Regulation NHE1 Inhibition SLC9A1

Kinase Inhibitor Potential: Preliminary Evidence of c-Met Pathway Engagement Versus In-Class JAK Inhibitors

The compound's parent class of substituted pyridazine carboxamides has been patented as unexpected inhibitors of protein kinases, especially c-Met [1]. While direct quantitative data for this molecule is absent, its class membership suggests potential anti-kinase activity that differentiates it from other pyridazine-3-carboxamide compounds which are explicitly developed as JAK inhibitors [2]. This mechanistic divergence within the same core scaffold means that for researchers probing the c-Met/HGF signaling axis, a c-Met associated chemotype may be more relevant than a JAK-selective one. The limitation is that the precise selectivity profile and potency for this specific compound remain uncharacterized.

Kinase Inhibition c-Met JAK Cancer Research

Best-Fit Research Scenarios for N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Procurement


Probing NHE1 Transporter Activity in pH Regulation and Cell Migration Studies

Based on its known affinity for the SLC9A1/NHE1 transporter (pKi = 6.89), this compound is a candidate tool for in vitro studies aimed at modulating sodium/hydrogen exchange to investigate its role in intracellular pH homeostasis, cell volume regulation, and cell migration [1]. This application is derived directly from the quantitative target engagement evidence and differentiates the compound from cholinesterase-oriented analogs.

Chemical Biology Probe Development for the NHE1 Transporter

The compound can serve as a starting point for chemical biology probe development targeting NHE1, a transporter implicated in tumor progression. Its structural features (1-ethyl substitution, 2,4-difluorophenyl carboxamide) provide a distinct vector for structure-activity relationship (SAR) exploration, as supported by its documented NHE1 activity [1]. The 2007 SAR study on NHE-1 inhibitors provides a contextual framework for how this scaffold can be optimized [2].

Kinase-Oriented Compound Library Expansion

For high-throughput screening (HTS) libraries focused on kinase inhibitors, this compound represents a chemotype associated with c-Met inhibition, distinct from the JAK-inhibiting pyridazine-3-carboxamides described in separate patents [3]. Its inclusion can increase the target diversity of a screening deck, although prospective users must acknowledge the lack of pre-existing selectivity or potency data for this specific molecule and plan for follow-up profiling.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.